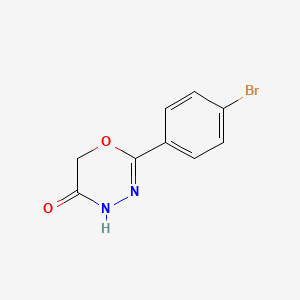
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Übersicht
Beschreibung
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one (2-BPOD) is a heterocyclic organic compound that has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects. It belongs to the class of oxadiazinones, which are nitrogen-containing heterocyclic compounds. 2-BPOD has a wide range of synthetic methods and applications, which makes it an attractive research target.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Pesticidal Properties
- The compound 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one has been studied for its crystal structure and potential use as a pesticide. It exhibits structural similarities with octopamine, an invertebrate neurotransmitter, suggesting its pesticidal properties could be due to perturbation of octopaminergic systems (Dekeyser, Harrison, Taylor, & Downer, 1995).
Chemical Transformations
- Research has explored the chemical transformations of this compound into various derivatives, demonstrating its versatility in chemical synthesis. Such transformations include reactions with secondary alkylamines and sodium alcoholate (Milcent & Barbier, 1992).
Solid Phase Synthesis
- The compound has been utilized in solid phase synthesis processes. This involves the synthesis of related scaffolds from resin-bound acyl hydrazides, demonstrating its application in advanced organic synthesis and potential pharmaceutical applications (Sarma, Liu, Wu, Gao, & Kodadek, 2015).
Cycloaddition Reactions
- Cycloaddition reactions involving this compound have been studied, providing insights into its reactivity and potential for creating novel organic compounds (Feineis, Schwarz, Hegmann, Christl, Peters, Peters, & Schnering, 1993).
Antimicrobial Activity
- There has been research into the antimicrobial activities of derivatives of this compound. This indicates its potential for use in developing new antimicrobial agents (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Scope in Acid-catalyzed Cyclodehydration
- Studies have also been conducted on the scope of acid-catalyzed cyclodehydration of related acid hydrazides into dihydro-oxadiazines, suggesting its importance in chemical reactions (Trepanier, Spracmanis, Tharpe, & Krieger, 1965).
Synthesis of Novel Derivatives
- The compound is also used in synthesizing novel derivatives, as seen in the creation of specific oxadiazoline derivatives and their characterization, indicating the compound's utility in synthesizing diverse organic molecules (Sheng, 2006).
Miticidal and Insecticidal Activities
- Its derivatives have shown promise in miticidal and insecticidal activities, hinting at its potential in agricultural applications (Dekeyser, McDonald, Angle, & Downer, 1993).
Structural Characterization
- There is significant interest in structural characterization of this compound and its derivatives, which is crucial for understanding its physical and chemical properties (Ţînţaş, Diac, Soran, Terec, Grosu, & Bogdan, 2014).
Antimicrobial Evaluation
- Evaluating its antimicrobial potential, several derivatives have been synthesized and tested, revealing its applicability in the search for new antimicrobial agents (Gul et al., 2017).
Diverse Synthetic Applications
- The compound and its derivatives have diverse synthetic applications, including in the formation of novel ring structures and potential psychopharmacological drugs (Sicardi, Lamdan, & Gaozza, 1974).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-4H-1,3,4-oxadiazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVSLQNUWMNTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one | |
CAS RN |
2126176-84-7 | |
| Record name | 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



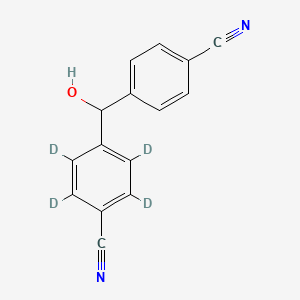
![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)
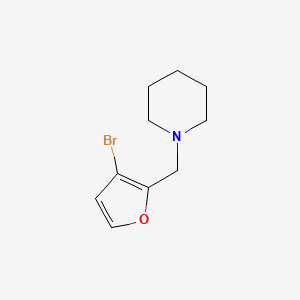
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)
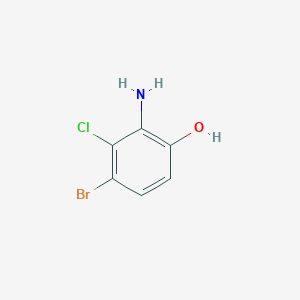
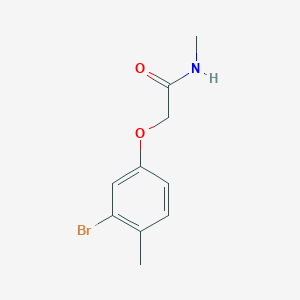
![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)


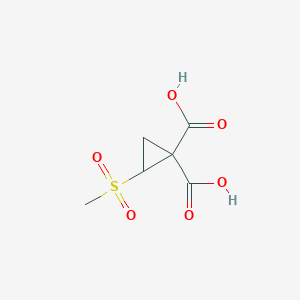
![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)


